3-amino-N-(2,6-dimethylphenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of 3-amino-N-(2,6-dimethylphenyl)benzamide involves the ameltolide framework, which has been demonstrated to be the most potent anticonvulsant benzamide described thus far. Various derivatives of ameltolide, such as 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated in several anticonvulsant models, showing superior efficacy to phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).
Molecular Structure Analysis
The molecular structure of 3-amino-N-(2,6-dimethylphenyl)benzamide has been analyzed, showing that the central NHCO bridging unit is tilted at angles to the benzoyl ring, with the benzoyl and aniline rings almost orthogonal to each other. This arrangement is similar to that observed in other benzanilides, suggesting a significant role of the molecular conformation in its biological activity (Gowda et al., 2008).
Chemical Reactions and Properties
3-amino-N-(2,6-dimethylphenyl)benzamide participates in various chemical reactions due to its amide and aromatic components, leading to the synthesis of derivatives with potential anticonvulsant activities. Its potent anticonvulsant properties in several animal models, particularly against maximal electroshock-induced seizures, highlight its significant chemical reactivity and the importance of its structural components (Robertson et al., 1987).
Physical Properties Analysis
The physical properties, including solubility and pharmacokinetics of 3-amino-N-(2,6-dimethylphenyl)benzamide, have been studied. Its pharmacokinetic profile demonstrates rapid absorption and metabolism, with significant excretion through urine, indicating favorable physical characteristics for oral administration (Potts et al., 1989).
Chemical Properties Analysis
The chemical properties of 3-amino-N-(2,6-dimethylphenyl)benzamide, particularly its interaction with other compounds and its stability under various conditions, have been a focus of study. The compound's ability to form stable derivatives through reactions with primary amines suggests its versatility and potential for creating new therapeutic agents (Sabbaghan & Hossaini, 2012).
Scientific Research Applications
Anticonvulsant Activities
3-amino-N-(2,6-dimethylphenyl)benzamide, also known as ameltolide, has been identified as a potent anticonvulsant agent in various studies. It has been compared favorably to phenytoin in the maximal electroshock seizure test, demonstrating superior efficacy in some cases. Interestingly, its derivatives, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, have shown enhanced oral efficacy and protective index compared to ameltolide, suggesting potential for further development in anticonvulsant therapy (Lambert et al., 1995).
Metabolic Studies
Ameltolide undergoes metabolic N-acetylation in vivo, leading to the formation of 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide. This metabolic pathway has prompted the synthesis of analogues designed to limit metabolic inactivation, thereby potentially increasing the therapeutic utility of these compounds (Robertson et al., 1987).
Pharmacokinetics
The pharmacokinetic profile of 3-amino-N-(2,6-dimethylphenyl)benzamide has been extensively studied. Techniques such as liquid chromatographic determination have been developed to measure serum and urine concentrations of the compound and its metabolites, facilitating pharmacokinetic studies and aiding in the understanding of its absorption, distribution, metabolism, and excretion in the body (Dockens et al., 1987).
Structural Characterization
The crystal structure of 3-amino-N-(2,6-dimethylphenyl)benzamide has been elucidated, revealing details about its molecular conformation and interactions. This information is valuable for understanding the compound's chemical properties and for designing new derivatives with potentially improved pharmacological profiles (Gowda et al., 2008).
Safety And Hazards
The safety data sheet for 3-amino-N-(2,6-dimethylphenyl)benzamide indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
properties
IUPAC Name |
3-amino-N-(2,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRZHTFAGDHGGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546049 |
Source
|
Record name | 3-Amino-N-(2,6-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,6-dimethylphenyl)benzamide | |
CAS RN |
14635-96-2 |
Source
|
Record name | 3-Amino-N-(2,6-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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